Cas no 1690695-36-3 (5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine)

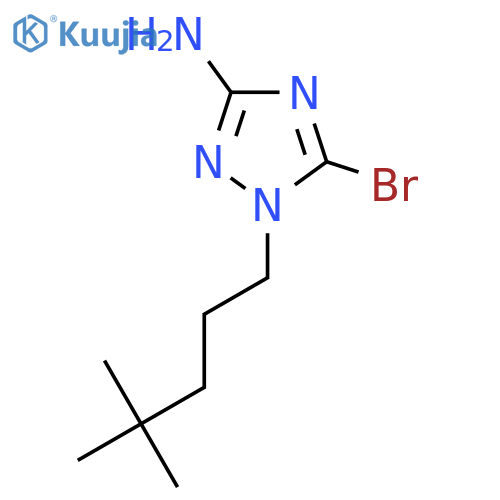

1690695-36-3 structure

商品名:5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine

5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine 化学的及び物理的性質

名前と識別子

-

- 5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine

- EN300-1106933

- 1690695-36-3

-

- インチ: 1S/C9H17BrN4/c1-9(2,3)5-4-6-14-7(10)12-8(11)13-14/h4-6H2,1-3H3,(H2,11,13)

- InChIKey: ZZCDNZVSECYHLX-UHFFFAOYSA-N

- ほほえんだ: BrC1=NC(N)=NN1CCCC(C)(C)C

計算された属性

- せいみつぶんしりょう: 260.06366g/mol

- どういたいしつりょう: 260.06366g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 180

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 56.7Ų

5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1106933-5.0g |

5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine |

1690695-36-3 | 5g |

$4641.0 | 2023-06-10 | ||

| Enamine | EN300-1106933-0.05g |

5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine |

1690695-36-3 | 95% | 0.05g |

$1068.0 | 2023-10-27 | |

| Enamine | EN300-1106933-0.5g |

5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine |

1690695-36-3 | 95% | 0.5g |

$1221.0 | 2023-10-27 | |

| Enamine | EN300-1106933-1.0g |

5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine |

1690695-36-3 | 1g |

$1599.0 | 2023-06-10 | ||

| Enamine | EN300-1106933-0.25g |

5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine |

1690695-36-3 | 95% | 0.25g |

$1170.0 | 2023-10-27 | |

| Enamine | EN300-1106933-5g |

5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine |

1690695-36-3 | 95% | 5g |

$3687.0 | 2023-10-27 | |

| Enamine | EN300-1106933-0.1g |

5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine |

1690695-36-3 | 95% | 0.1g |

$1119.0 | 2023-10-27 | |

| Enamine | EN300-1106933-10g |

5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine |

1690695-36-3 | 95% | 10g |

$5467.0 | 2023-10-27 | |

| Enamine | EN300-1106933-1g |

5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine |

1690695-36-3 | 95% | 1g |

$1272.0 | 2023-10-27 | |

| Enamine | EN300-1106933-10.0g |

5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine |

1690695-36-3 | 10g |

$6882.0 | 2023-06-10 |

5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine 関連文献

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

1690695-36-3 (5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine) 関連製品

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量